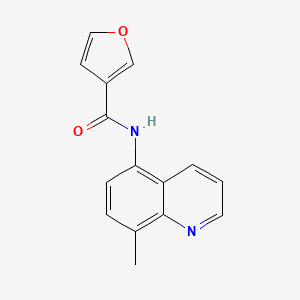
N-(2-methyl-1,3-benzoxazol-5-yl)pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-1,3-benzoxazol-5-yl)pyrazine-2-carboxamide, also known as MBX-2982, is a small molecule inhibitor that targets G-protein-coupled receptor 119 (GPR119). GPR119 is a receptor that is expressed in the pancreas and intestines and plays a role in regulating glucose and lipid metabolism. MBX-2982 has shown potential as a therapeutic agent for the treatment of type 2 diabetes and obesity.
Mecanismo De Acción
N-(2-methyl-1,3-benzoxazol-5-yl)pyrazine-2-carboxamide acts as an allosteric modulator of GPR119, which means that it binds to a site on the receptor that is distinct from the binding site for the endogenous ligand. This binding induces a conformational change in the receptor that enhances its ability to respond to the endogenous ligand and stimulate insulin and incretin hormone secretion.
Biochemical and Physiological Effects:
N-(2-methyl-1,3-benzoxazol-5-yl)pyrazine-2-carboxamide has been shown to improve glucose tolerance and increase insulin secretion in preclinical studies. In addition, it has been shown to reduce body weight and improve lipid metabolism in animal models of obesity. These effects are thought to be mediated through the activation of GPR119, which stimulates the release of insulin and incretin hormones.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-methyl-1,3-benzoxazol-5-yl)pyrazine-2-carboxamide is that it has shown potential as a therapeutic agent for the treatment of type 2 diabetes and obesity. However, one limitation is that it has only been studied in preclinical models and has not yet been tested in humans. In addition, the long-term safety and efficacy of N-(2-methyl-1,3-benzoxazol-5-yl)pyrazine-2-carboxamide are not yet known.
Direcciones Futuras
There are several potential future directions for research on N-(2-methyl-1,3-benzoxazol-5-yl)pyrazine-2-carboxamide. One area of focus could be the development of more potent and selective GPR119 agonists that could be used as therapeutic agents for the treatment of type 2 diabetes and obesity. Another area of research could be the investigation of the long-term safety and efficacy of N-(2-methyl-1,3-benzoxazol-5-yl)pyrazine-2-carboxamide in humans. Finally, the role of GPR119 in other physiological processes such as inflammation and cardiovascular function could be explored.
Métodos De Síntesis
N-(2-methyl-1,3-benzoxazol-5-yl)pyrazine-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-methyl-1,3-benzoxazole with pyrazine-2-carboxylic acid. The resulting product is then purified using column chromatography and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(2-methyl-1,3-benzoxazol-5-yl)pyrazine-2-carboxamide has been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential therapeutic applications. In preclinical studies, N-(2-methyl-1,3-benzoxazol-5-yl)pyrazine-2-carboxamide has been shown to improve glucose tolerance and reduce body weight in animal models of type 2 diabetes and obesity. These effects are thought to be mediated through the activation of GPR119, which stimulates the release of insulin and incretin hormones.
Propiedades
IUPAC Name |
N-(2-methyl-1,3-benzoxazol-5-yl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c1-8-16-10-6-9(2-3-12(10)19-8)17-13(18)11-7-14-4-5-15-11/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQZGWJARWYQBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile](/img/structure/B7497743.png)
![1-[(5-Cyano-2-fluorophenyl)methyl]-1-methyl-3-phenylurea](/img/structure/B7497748.png)
![(6-Methoxypyridin-3-yl)-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7497749.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-4-methyl-1,3-thiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]benzamide](/img/structure/B7497757.png)




![N-[2-(azepan-1-yl)-2-oxoethyl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B7497805.png)

![N-[(3-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7497828.png)


![2-[(5-amino-4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexyl-N-ethylacetamide](/img/structure/B7497863.png)